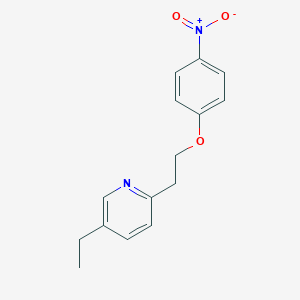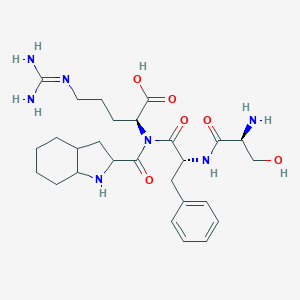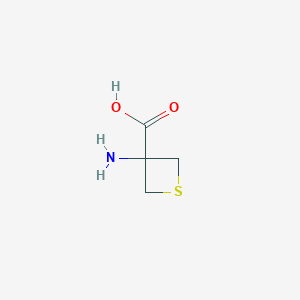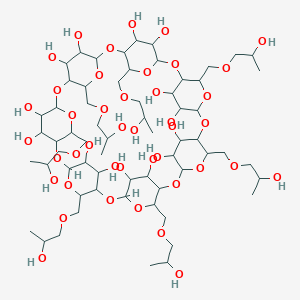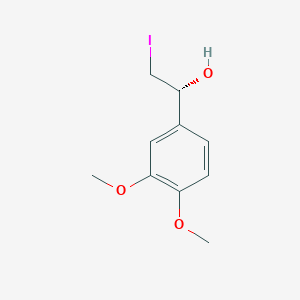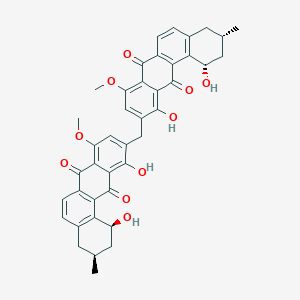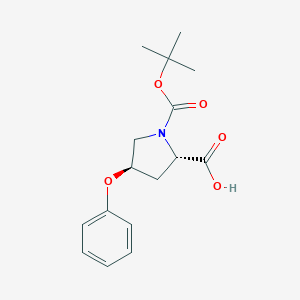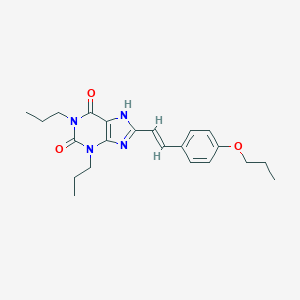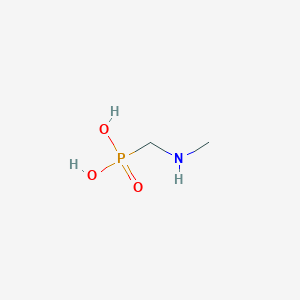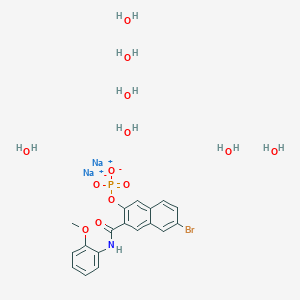
ナフトール AS-BI リン酸二ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
. This compound is notable for its role in various biochemical assays and research applications.
科学的研究の応用
Naphthol AS-BI phosphate disodium salt is widely used in scientific research, particularly in the following areas:
Biochemistry: It serves as a substrate for detecting acid and alkaline phosphatase activities in various biological samples.
Histochemistry: The compound is used in staining techniques to visualize enzyme activities in tissue sections.
Cell Biology: It is employed in assays to measure enzyme activities in single cells, providing insights into cellular functions and processes.
Medical Research: The compound is used in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.
作用機序
Target of Action
The primary targets of Naphthol AS-BI phosphate disodium salt are acid phosphatase (ACP) and alkaline phosphatase . These enzymes play crucial roles in various biological processes, including energy production, signal transduction, and nucleotide synthesis.
Mode of Action
Naphthol AS-BI phosphate disodium salt acts as a substrate for both acid and alkaline phosphatases . The compound interacts with these enzymes, leading to a reaction that produces a colored precipitate . This color change allows for the visualization of enzyme activity within cells or tissue sections .
Biochemical Pathways
The interaction of Naphthol AS-BI phosphate disodium salt with acid and alkaline phosphatases affects various biochemical pathways. For instance, it can be used in tartrate-resistant acid phosphatase (TRAP) staining to detect osteoclast activity . It can also be used in staining cells to measure alkaline phosphatase (ALP) activity .
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it may have good bioavailability .
Result of Action
The action of Naphthol AS-BI phosphate disodium salt results in the production of a colored precipitate, which allows for the visualization of enzyme activity within cells or tissue sections . This can be particularly useful in research and diagnostic applications, such as detecting osteoclast activity or measuring ALP activity .
Action Environment
The efficacy and stability of Naphthol AS-BI phosphate disodium salt can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to heat. Additionally, its solubility in water indicates that it may be less effective in non-aqueous environments .
生化学分析
Biochemical Properties
Naphthol AS-BI phosphate disodium salt plays a significant role in biochemical reactions. It is used as a substrate to determine alkaline and acid phosphatase . It interacts with these enzymes, enabling the measurement of their activity in various biochemical assays .
Cellular Effects
The effects of Naphthol AS-BI phosphate disodium salt on cells are primarily related to its role in enzyme activity measurement. For instance, it is used in tartrate-resistant acid phosphatase (TRAP) staining to detect osteoclast activity . It is also used in staining cells to measure alkaline phosphatase (ALP) activity .
Molecular Mechanism
At the molecular level, Naphthol AS-BI phosphate disodium salt exerts its effects through its interactions with enzymes such as alkaline and acid phosphatase . It serves as a substrate for these enzymes, allowing for the measurement of their activity in biochemical assays .
Temporal Effects in Laboratory Settings
The effects of Naphthol AS-BI phosphate disodium salt over time in laboratory settings are primarily related to its role in enzyme activity measurement
Metabolic Pathways
Naphthol AS-BI phosphate disodium salt is involved in the metabolic pathways related to the activity of alkaline and acid phosphatase
準備方法
The synthesis of Naphthol AS-BI phosphate disodium salt involves several steps. The starting material, 7-Bromo-3-hydroxy-2-naphtho-o-anisidine, undergoes a phosphorylation reaction to introduce the phosphate group. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled conditions. The final product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures .
化学反応の分析
Naphthol AS-BI phosphate disodium salt undergoes several types of chemical reactions, including:
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Naphthol AS-BI phosphate disodium salt is unique due to its specific structure and reactivity. Similar compounds include:
Naphthol AS phosphate disodium salt: Used for similar applications but lacks the bromine and methoxy groups, which can affect its reactivity and staining properties.
Naphthol AS-MX phosphate disodium salt: Another substrate for phosphatase enzymes, differing in the substituents on the naphthalene ring.
Naphthol AS-D chloroacetate: Used in different staining applications, with a chloroacetate group instead of a phosphate group.
These compounds share similar applications but differ in their chemical structures and specific reactivities, making Naphthol AS-BI phosphate disodium salt a unique and valuable tool in biochemical research.
特性
CAS番号 |
530-79-0 |
|---|---|
分子式 |
C18H15BrNNaO6P |
分子量 |
475.2 g/mol |
IUPAC名 |
[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H15BrNO6P.Na/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24;/h2-10H,1H3,(H,20,21)(H2,22,23,24); |
InChIキー |
WNXNLUSSGAHEKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+] |
正規SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)(O)O.[Na] |
Key on ui other cas no. |
530-79-0 |
関連するCAS |
530-79-0 (di-hydrochloride salt) |
同義語 |
7-Bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide Disodium Salt; 7-Bromo-3-hydroxy-2-naphth-o-anisidide Phosphate Disodium Salt; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


